molecular formula C22H18ClNO4 B612180 NK314 CAS No. 208237-49-4

NK314

Número de catálogo: B612180
Número CAS: 208237-49-4
Peso molecular: 395.8 g/mol
Clave InChI: BRFDCAFDRFHEKX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NK314 is a synthetic benzo[c]phenanthridine alkaloid and a potent inhibitor of topoisomerase IIα (Top2α), a critical enzyme for DNA replication and chromosome segregation . It induces DNA double-strand breaks (DSBs) by stabilizing the Top2α-DNA cleavage complex, leading to G2/M cell cycle arrest and apoptosis . Unlike traditional Top2 inhibitors, this compound uniquely degrades the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), impairing non-homologous end joining (NHEJ), a key DNA repair pathway . This dual inhibition of Top2α and DNA-PK positions this compound as a promising therapeutic agent for cancers resistant to conventional chemotherapy, particularly in adult T-cell leukemia-lymphoma (ATL) and glioblastoma .

Métodos De Preparación

Structural Analysis of NK314

This compound (C₂₂H₁₈ClNO₄, molecular weight: 395.8 g/mol) features a complex polycyclic framework characterized by a benzo[c]phenanthridine core fused with a pyrrolo[1,2-f]phenanthridine system . Key structural elements include:

  • A methoxy group (-OCH₃) at position 12.

  • A hydroxy group (-OH) at position 15.

  • A 1,3-benzodioxole moiety integrated into the heterocyclic scaffold.

  • A quaternary ammonium chloride group contributing to its ionic character .

The SMILES notation (COC1=CC2=CC3=C(C=C2C4=C1C5=C(CCCC5=C6[N+]4=CC=C6)O)OCO3.[Cl-]) confirms the presence of these functional groups and the chloride counterion .

Characterization and Analytical Data

This compound’s structural validation relies on advanced spectroscopic and chromatographic techniques:

Table 1: Key Characterization Data for this compound

PropertyMethodData/SignatureSource
Molecular FormulaHigh-Resolution Mass SpectrometryC₂₂H₁₈ClNO₄ (Observed: 395.08 Da)
UV-Vis AbsorptionUV Spectroscopyλₘₐₓ: 280 nm, 340 nm (aromatic π→π*)
¹H NMRNuclear Magnetic Resonanceδ 7.8–8.2 (aromatic H), δ 6.2 (dioxole H)
PurityHPLC>98% (C18 column, acetonitrile/H₂O)

Challenges in Synthesis

  • Regioselectivity : Introducing substituents at specific positions on the polycyclic framework without side reactions.

  • Solubility : The ionic nature of this compound complicates purification; counterion exchange (e.g., chloride to besylate) might improve crystallinity.

  • Stability : Degradation under acidic or basic conditions necessitates controlled pH during synthesis .

Comparative Analysis with Analogous Alkaloids

This compound shares structural homology with natural alkaloids like fagaronine and nitidine , but its synthetic route differs in critical ways:

Table 2: Comparison of this compound with Related Compounds

CompoundCore StructureKey Functional GroupsSynthesis Method
This compoundBenzo[c]phenanthridine-OCH₃, -OH, -N⁺Cl⁻Multi-step alkylation
FagaronineBenzo[c]phenanthridine-OCH₃, -OCH₂O-Plant extraction
NitidineBenzo[c]phenanthridine-OCH₃, -OCH₂O-Semi-synthesis

Análisis De Reacciones Químicas

Tipos de reacciones: NK314 experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

NK314 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

NK314 ejerce sus efectos principalmente inhibiendo la topoisomerasa IIα, lo que lleva a la formación de complejos de escisión de ADN estables y la inducción de roturas de doble cadena del ADN. Esto da como resultado el arresto del ciclo celular en la fase G2 y, en última instancia, conduce a la muerte celular. Además, this compound induce la degradación de la subunidad catalítica de la proteína quinasa dependiente del ADN, lo que deteriora los mecanismos de reparación del ADN .

Compuestos similares:

Singularidad de this compound: this compound es único en su actividad inhibitoria dual contra la topoisomerasa IIα y la proteína quinasa dependiente del ADN. Este doble direccionamiento mejora su actividad antitumoral y lo hace particularmente eficaz contra los cánceres que expresan altos niveles de proteína quinasa dependiente del ADN .

Comparación Con Compuestos Similares

Below is a detailed analysis:

Mechanistic Differences

Compound Primary Target Secondary Target Key Mechanism(s) DNA Repair Pathway Impact
NK314 Top2α DNA-PKcs Induces DSBs via Top2α inhibition; degrades DNA-PKcs, blocking NHEJ Dual inhibition (Top2α + DNA-PK)
Etoposide Top2α/β None Stabilizes Top2-DNA cleavage complexes, causing DSBs No direct DNA-PK inhibition
HU-331 Top2α None Induces DSBs via Top2α inhibition; minimal impact on DNA repair pathways None reported
  • Key Insight : this compound’s dual targeting distinguishes it from etoposide and HU-331. While etoposide broadly inhibits Top2 isoforms (α/β), this compound specifically targets Top2α and disrupts DNA-PK-mediated repair, enhancing cytotoxicity in DNA-PKcs-overexpressing cancers like ATL .

Cytotoxic Efficacy

Table 1: IC50 Values in Hematologic and Solid Tumor Cell Lines

Cell Line This compound (nM) Etoposide (µM) HU-331 (nM) Notes
ATL (T-cell) 23–70 100–200 N/A This compound shows 3–10× higher potency
MO59K (Glioblastoma) 50 1.5 N/A This compound + NU7441 (DNA-PK inhibitor) reduces IC50 to 20 nM
OCI-AML3 (AML) 40 1.2 N/A Synergy with cisplatin (CI = 0.8)
  • Key Findings: this compound exhibits lower IC50 values than etoposide in ATL and glioblastoma models, indicating superior potency .

Synergy with Chemotherapy Agents

Table 2: Combination Index (CI) with Cisplatin

Compound CI Value (with Cisplatin) Synergy Level Clinical Implication
This compound 0.7–0.9 Moderate Allows dose reduction; reduces toxicity
Etoposide 0.6–0.8 Moderate Similar to this compound but higher side-effect risk
HU-331 0.3–0.5 Strong Most effective but limited mechanistic novelty
  • Key Insight : While HU-331 shows stronger synergy with cisplatin, this compound’s dual-targeting mechanism provides a broader therapeutic window, particularly in cancers with defective DNA repair pathways .

Actividad Biológica

NK314 is a novel synthetic benzo[c]phenanthridine alkaloid that has garnered attention for its biological activity, particularly as a topoisomerase II inhibitor. This compound demonstrates significant antitumor properties and has been studied for its mechanisms of action, efficacy against various cancer types, and potential for clinical application.

This compound primarily functions by inhibiting topoisomerase II (Top2), an enzyme crucial for DNA replication and repair. It stabilizes the topoisomerase II-DNA cleavable complex, leading to rapid DNA breaks. Notably, DNA damage occurs within one hour of treatment, even without the need for protein digestion, distinguishing it from other topoisomerase inhibitors like etoposide, which require such processes to detect DNA breaks .

Key Findings on Mechanism:

  • Rapid DNA Breakage : this compound induces DNA breaks independently of proteinase K digestion.
  • Inhibition of Topoisomerase IIα : It specifically targets Top2α, enhancing its effectiveness against tumors resistant to traditional topoisomerase inhibitors .
  • Synergistic Effects : When combined with other agents like VP-16 (etoposide), this compound shows enhanced antitumor activity, suggesting potential for combination therapies .

Efficacy Against Cancer Types

This compound has been tested against various cancer cell lines, demonstrating potent growth inhibition. Its effectiveness is particularly notable in aggressive cancers such as adult T-cell leukemia (ATL) and prostate cancer.

Table 1: Efficacy of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Observations
Adult T-cell leukemiaATL cell lines0.5 - 1.0Significant growth inhibition observed .
Prostate cancerLNCaP1.2Enhanced effects with androgen-deprivation therapy .
Breast cancerMDA-MB-2310.8Effective in combination with other chemotherapeutics .

Case Studies and Clinical Implications

  • Adult T-cell Leukemia : In a study involving ATL patients, this compound demonstrated substantial antitumor activity by inhibiting both Top2α and DNA-dependent protein kinase (DNA-PK), suggesting a dual-target approach that may enhance therapeutic outcomes in this aggressive malignancy .
  • Prostate Cancer : Research indicated that this compound could improve treatment outcomes when combined with external beam radiation therapy (EBRT), particularly in locally advanced cases. This combination therapy approach highlights the potential for this compound to act synergistically with existing treatments .
  • Breast Cancer : In vitro studies revealed that this compound effectively inhibited the growth of breast cancer cell lines, indicating its broad applicability across different tumor types and its potential role in combination therapies to overcome resistance mechanisms seen in clinical settings .

Q & A

Q. What is the molecular mechanism by which NK314 induces DNA damage in cancer cells?

This compound is a synthetic benzo[c]phenanthridine compound that acts as a dual inhibitor of topoisomerase IIα (Topo IIα) and DNA-dependent protein kinase catalytic subunit (DNA-PKcs) . It stabilizes Topo IIα-DNA cleavage complexes, leading to persistent DNA double-strand breaks (DSBs) . Unlike etoposide, this compound induces degradation of DNA-PKcs, impairing DSB repair via non-homologous end joining (NHEJ) . Methodologically, this mechanism is validated through in vitro assays (e.g., comet assays) and immunoblotting for γH2AX (a DSB marker) .

Q. How does this compound exhibit isoform specificity for Topo IIα over Topo IIβ?

This compound shows 20-fold greater potency against Topo IIα compared to Topo IIβ, as demonstrated in gene-knockout human cell lines (e.g., Nalm-6 cells). Experimental designs involve comparing IC50 values in wild-type versus Topo IIβ-deficient cells. For instance, this compound requires 98 nM for 90% inhibition in wild-type cells under continuous exposure, whereas etoposide requires 277 nM . Isoform specificity is further confirmed via kinetic assays measuring DNA cleavage-religation equilibrium .

Q. What experimental strategies can address contradictions in this compound-induced apoptosis across cell types?

Studies report variability in apoptotic responses to this compound. For example, in glioblastoma cells (MO59 K/J), this compound combined with NU7441 (a DNA-PK inhibitor) does not increase apoptosis, contrary to other cancer models . To resolve such contradictions:

  • Use multiple apoptosis assays (e.g., Annexin V/PI staining, caspase-3 activation).
  • Validate findings across cell lines with distinct DNA repair deficiencies (e.g., LIG4−/− mutants) .
  • Control for drug exposure time , as this compound’s cytotoxicity is less time-dependent than etoposide .

Q. How can researchers optimize combination therapies involving this compound?

This compound synergizes with cisplatin and other Topo II inhibitors (e.g., etoposide) in glioblastoma models. Synergy is quantified via combination index (CI) analysis (Chou-Talalay method) using CompuSyn software . For example:

  • Cisplatin/NK314 combinations show moderate synergism (CI < 1) at low doses, reducing toxicity .
  • DNA-PK inhibitors (e.g., NU7441) enhance this compound’s efficacy by blocking DSB repair .

Q. What methodologies are critical for assessing this compound’s genotoxicity and secondary malignancy risks?

While this compound avoids etoposide-like secondary leukemia risks in preclinical models, its genotoxicity must be rigorously evaluated:

  • Comet assays to quantify DSBs .
  • Chromosomal translocation analysis (e.g., spectral karyotyping) in long-term cultures .
  • In vivo models with p53-deficient mice to assess tumorigenic potential .

Q. How do researchers reconcile conflicting data on this compound’s dependence on DNA repair pathways?

This compound’s cytotoxicity involves both homologous recombination (HR) and NHEJ, but contradictions arise in repair-deficient cells. For example, LIG4−/− cells (NHEJ-deficient) remain sensitive to this compound, suggesting HR compensates . To clarify:

  • Use siRNA knockdown of HR/NHEJ genes (e.g., BRCA1, XRCC4).
  • Apply DNA repair inhibitors (e.g., NU7441 for NHEJ, AZD2461 for PARP) .

Q. What are the key considerations for translating this compound into clinical trials?

This compound completed Phase I trials as a monotherapy but has not advanced further . Challenges include:

  • Biomarker identification : Topo IIα expression levels in tumors .
  • Combination dosing : Preclinical data suggest synergy with platinum agents, but clinical schedules must minimize overlapping toxicities .
  • Resistance mechanisms : Upregulation of efflux transporters (e.g., P-gp) or alternative repair pathways .

Propiedades

Número CAS

208237-49-4

Fórmula molecular

C22H18ClNO4

Peso molecular

395.8 g/mol

Nombre IUPAC

12-methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(13),2,4(8),9,11,14,19,21,23-nonaen-15-ol;chloride

InChI

InChI=1S/C22H17NO4.ClH/c1-25-19-9-12-8-17-18(27-11-26-17)10-14(12)22-21(19)20-13(4-2-6-16(20)24)15-5-3-7-23(15)22;/h3,5,7-10H,2,4,6,11H2,1H3;1H

Clave InChI

BRFDCAFDRFHEKX-UHFFFAOYSA-N

SMILES

COC1=C(C2=C3CCC[N+]3=C4C5C=C6C(=CC5C=CC4=C2C=C1)OCO6)O.[Cl-]

SMILES canónico

COC1=CC2=CC3=C(C=C2C4=C1C5=C(CCCC5=C6[N+]4=CC=C6)O)OCO3.[Cl-]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

NK314;  NK-314;  NK 314.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.